Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride
Description
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is a nitrogen-containing heterocyclic compound characterized by a strained four-membered azetidine ring. The molecule features a benzyl group at the 1-position, a chloromethyl substituent at the 3-position, and an ethyl ester moiety. Its molecular formula is C14H17Cl2NO2, with a molecular weight of 298.2 g/mol (calculated). The compound’s structural complexity and functional groups make it a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting neurological and inflammatory pathways.
Key properties include:
- Chloromethyl group: Enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Ethyl ester: Balances solubility and metabolic stability compared to methyl or tert-butyl esters.
Properties
Molecular Formula |
C14H19Cl2NO2 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c1-2-18-13(17)14(9-15)10-16(11-14)8-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
InChI Key |
APSMVDIBICCJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CN(C1)CC2=CC=CC=C2)CCl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable halogenating agent can lead to the formation of the azetidine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions. Benzyl halides are commonly used as the benzylating agents.
Chloromethylation: The chloromethyl group is introduced through chloromethylation reactions, often using formaldehyde and hydrochloric acid.
Esterification: The carboxylate ester group is introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol, typically under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions may be employed to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and chloromethyl groups.
Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted azetidines with various functional groups.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or ketones.
Reduction: Reduced derivatives, such as alcohols or amines.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with chloromethyl groups. The compound features a chloromethyl group that can participate in nucleophilic substitution reactions, making it a versatile intermediate for further chemical modifications.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It is believed to inhibit certain cancer cell lines, making it a candidate for further development in cancer therapeutics. Notably, its structural similarity to other known anticancer agents enhances its appeal for drug development.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate showed significant inhibition against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
- Anticancer Activity : In vitro assays revealed that this compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways, leading to programmed cell death .
Data Tables
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The strained azetidine ring can facilitate interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Ester Groups
The ester substituent significantly impacts physicochemical properties. Examples include:
| Compound Name | CAS Number | Similarity Score | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|---|
| Methyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate | C9H13Cl2NS | 0.95 | 254.6 | Methyl ester |
| Ethyl azetidine-3-carboxylate hydrochloride | 405090-31-5 | 0.94 | 181.6 | Lacks benzyl and chloromethyl groups |
| tert-Butyl azetidine-3-carboxylate hydrochloride | 37675-19-7 | 0.92 | 209.7 | Bulkier tert-butyl ester |
- Methyl ester analogue : Exhibits higher purity (95%) but reduced metabolic stability due to faster esterase cleavage .
- Ethyl ester : Offers a balance between solubility and hydrolysis resistance, making it preferable for prolonged activity .
- tert-Butyl ester : Increased steric hindrance slows reactivity but improves shelf life .
Azetidine vs. Piperidine Derivatives
Replacing the azetidine ring with a six-membered piperidine ring alters conformational flexibility and bioactivity:
| Compound Name | CAS Number | Similarity Score | Key Feature |
|---|---|---|---|
| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 52763-21-0 | 0.92 | Piperidine ring with 4-oxo group |
| Ethyl 1-benzylpiperidine-3-carboxylate | 50585-91-6 | 0.92 | No chloromethyl group |
- Azetidine derivatives : Higher ring strain increases reactivity, favoring ring-opening reactions or participation in cycloadditions.
- Piperidine derivatives : Reduced strain enhances stability but may lower binding affinity to rigid biological targets .
Functional Group Variations
Substituents like chloromethyl, hydroxyl, or oxo groups dictate reactivity and applications:
| Compound Name | CAS Number | Similarity Score | Functional Group |
|---|---|---|---|
| Azetidin-3-ol hydrochloride | 18621-18-6 | 0.80 | Hydroxyl group |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 72551-53-2 | 0.87 | Oxo group |
Biological Activity
Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse sources.
The synthesis of this compound typically involves the reaction of azetidine derivatives with appropriate alkylating agents. The compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions, which are pivotal for introducing the azetidine ring and the carboxylate functionality.
Key Reactions:
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of more complex derivatives.
- Cyclization : The formation of the azetidine ring is often achieved through cyclization reactions involving appropriate precursors .
2. Biological Activity
The biological activity of this compound has been explored in several studies, indicating its potential as a therapeutic agent.
Antimicrobial Activity
Research indicates that derivatives of azetidine-3-carboxylic acids exhibit significant antimicrobial properties. For instance, compounds derived from azetidine structures have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against | Reference |
|---|---|---|
| Ethyl 1-benzyl... | E. coli, S. aureus | |
| Azetidine Derivative | Klebsiella pneumoniae |
Anticancer Potential
Azetidine derivatives have also been investigated for their anticancer properties. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth, although specific data on this compound remains limited .
Neuropharmacological Effects
There is emerging evidence that azetidine derivatives may interact with neurotransmitter systems. For example, certain analogs have been shown to inhibit GABA aminotransferase, potentially increasing GABA levels in the brain and offering therapeutic effects for neurological disorders .
3. Case Studies
Several case studies have highlighted the biological activities associated with azetidine derivatives:
- Case Study 1 : A study on azetidine derivatives demonstrated significant antibacterial activity against gram-positive and gram-negative bacteria. The results indicated that structural modifications could enhance efficacy .
- Case Study 2 : Research on related compounds showed promising results in inhibiting cancer cell proliferation, suggesting that the azetidine structure could be a valuable scaffold in drug design for oncology applications .
4. Conclusion
This compound represents a class of compounds with notable biological activities, particularly in antimicrobial and potential anticancer applications. Ongoing research into its mechanisms of action and further structural modifications may yield new therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for preparing Ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate hydrochloride, and how can intermediates be characterized?
- Methodological Answer : A two-step approach is recommended: (i) Azetidine ring formation : React benzylamine derivatives with ethyl acrylate derivatives under microwave-assisted conditions to form the azetidine core. (ii) Chloromethylation : Use SOCl₂ or PCl₃ for introducing the chloromethyl group, followed by hydrochloride salt formation via HCl gas saturation in anhydrous ethanol .
Q. How can researchers verify the structural integrity of this compound, particularly the azetidine ring and chloromethyl group?
- Methodological Answer : (i) X-ray crystallography : Resolve crystal structures to confirm spatial arrangement (e.g., azetidine ring puckering and chloromethyl orientation) . (ii) FT-IR spectroscopy : Identify C-Cl stretching vibrations at ~650–750 cm⁻¹ and ester carbonyl (C=O) at ~1720 cm⁻¹ . (iii) Elemental analysis : Validate Cl content (~10.1% for hydrochloride salt) .
Q. What solvents and storage conditions ensure stability for this compound?
- Methodological Answer : (i) Solubility : Use polar aprotic solvents (e.g., DMF, acetonitrile) for reactions; avoid prolonged exposure to water due to hydrolysis of the chloromethyl group . (ii) Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent degradation from moisture and light .
Advanced Research Questions
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions, and what byproducts are common?
- Methodological Answer : (i) Reactivity : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies (via -NMR monitoring) show rate dependence on solvent polarity and steric hindrance from the benzyl group . (ii) Byproducts : Detect elimination products (e.g., alkenes via β-H elimination) using GC-MS or competing ester hydrolysis under basic conditions .
Q. What strategies address stereochemical challenges in synthesizing enantiopure derivatives of this compound?
Q. How can this compound serve as a precursor for bioactive molecule libraries in drug discovery?
- Methodological Answer : (i) Diversification : Replace the chloromethyl group with heterocycles (e.g., triazoles, pyridines) via click chemistry or cross-coupling reactions . (ii) Pharmacological screening : Test derivatives for GPCR modulation (e.g., trace amine-associated receptors) using calcium flux assays .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectral vs. crystallographic results)?
- Methodological Answer : (i) DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to identify conformational discrepancies . (ii) Dynamic NMR : Analyze temperature-dependent -NMR shifts to detect ring-flipping dynamics in solution vs. solid state .
Safety and Handling
Q. What precautions are critical when handling the chloromethyl group in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
